4-(2-aminoethoxy)-N,3-dimethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . It’s used in various scientific research and has been sourced from CN .
Molecular Structure Analysis
The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H
. This can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
“4-(2-Aminoethoxy)aniline hydrochloride” is a solid at room temperature . It’s stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Derivatives
- Sulfonated Derivatives Synthesis : Direct sulfonation techniques have been employed to synthesize various sulfonated derivatives of dimethylbenzene, demonstrating the chemical versatility and potential for creating a broad range of sulfonamide-based compounds for further testing in diverse scientific applications (Courtin et al., 1978).
Transition Metal Complexes
- Metal Complexes and Biological Evaluation : Sulfonamide-derived ligands and their transition metal complexes (including cobalt, copper, nickel, and zinc) were synthesized and characterized. These compounds exhibit moderate to significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Medicinal Chemistry and Drug Design
- Carbonic Anhydrase Inhibitors : Halogenated sulfonamides, including derivatives of 4-aminobenzenesulfonamide, have been synthesized and tested as inhibitors of the carbonic anhydrase isozymes, including the tumor-associated isozyme IX. These inhibitors are potential candidates for antitumor agents, showcasing the critical role of sulfonamides in medicinal chemistry (Ilies et al., 2003).
Environmental Impact and Biodegradation
- Microbial Degradation of Sulfonamides : A novel microbial strategy involving ipso-hydroxylation followed by fragmentation has been discovered for the degradation of sulfonamide antibiotics. This mechanism highlights the environmental persistence and potential risks of sulfonamides, as well as the microbial pathways that can mitigate these impacts (Ricken et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethoxy)-N,3-dimethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-8-7-9(16(13,14)12-2)3-4-10(8)15-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNSSIJFJULNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-N,3-dimethylbenzene-1-sulfonamide hydrochloride |
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